6-chloro-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
Description
6-Chloro-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a coumarin derivative characterized by a chlorine atom at position 6, a methyl group at position 4, and a prenyl (3-methylbut-2-en-1-yl) ether substituent at position 7. Coumarins are lactones of 2-hydroxyphenylpropionic acid, widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The structural modifications in this compound aim to enhance its physicochemical properties and bioactivity, particularly through the electron-withdrawing chlorine and lipophilic prenyl group.
Properties
IUPAC Name |
6-chloro-4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-9(2)4-5-18-14-8-13-11(7-12(14)16)10(3)6-15(17)19-13/h4,6-8H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCXGXAUBJACPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with 3-methylbut-2-en-1-ol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylbut-2-en-1-ol attacks the carbonyl carbon of the chromen-2-one, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that derivatives of 6-chloro-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one exhibit promising anticancer properties. For instance, research indicates that compounds within this class can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. These compounds have shown effectiveness against various cancer types, including breast and colon cancers, by targeting specific signaling pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has been found to possess inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
Another significant application is in the treatment of inflammatory diseases. Studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property makes it a potential therapeutic agent for conditions like arthritis and other chronic inflammatory disorders.
Agricultural Applications
Fungicidal Properties
The compound has been identified as having fungicidal activity, making it useful in agricultural settings. It can be formulated into fungicides to protect crops from fungal infections. The effectiveness of this compound against various fungal pathogens has been documented, suggesting its potential as an environmentally friendly alternative to conventional fungicides .
Herbicidal Activity
In addition to its fungicidal properties, there are indications that 6-chloro-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one may exhibit herbicidal activity. This could be beneficial in controlling weed populations in agricultural fields without harming crop yields .
Materials Science
Polymer Chemistry
The unique chemical structure of 6-chloro-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one allows it to be utilized in the synthesis of novel polymers with specific properties. These polymers can be engineered for applications requiring enhanced thermal stability or UV resistance . The incorporation of this compound into polymer matrices can lead to materials with improved mechanical properties and durability.
Case Studies
Biological Activity
6-Chloro-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one, also known as a derivative of coumarin, is a compound that has garnered attention for its diverse biological activities. Coumarins are known for their potential therapeutic effects, including anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activities associated with this specific coumarin derivative, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of 6-chloro-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClO₅ |
| Molecular Weight | 320.75 g/mol |
| CAS Number | 887833-97-8 |
| Purity | ≥95% |
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds structurally similar to 6-chloro-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one showed dose-dependent cytotoxic effects against various cancer cell lines, including prostate cancer (PC3 and DU145) and colon cancer cells. The IC50 values for these compounds were reported as follows:
| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
The mechanism of action involved chromatin condensation and DNA damage, leading to apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of coumarin derivatives have also been explored extensively. In one study, the compound demonstrated effective growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of approximately 1000 μg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.
Antioxidant Activity
Antioxidant activity is another notable feature of this compound. Coumarins are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. A comparative study indicated that the antioxidant capacity of similar coumarin derivatives was significantly higher than that of conventional antioxidants like chitosan, with IC50 values ranging from 0.02 to 0.04 mg/mL for iron-chelating activity .
Study on Coumarin Derivatives
A detailed investigation into various coumarin derivatives revealed that modifications at specific positions could enhance their biological activities. For example, the introduction of alkyl groups at the C7 position improved anticancer efficacy while maintaining low toxicity towards normal cells . This highlights the importance of structural optimization in developing effective therapeutic agents.
In Vivo Studies
In vivo experiments demonstrated that certain coumarin derivatives could inhibit tumor growth in animal models, further validating their potential as anticancer agents . These findings underscore the necessity for further research into the pharmacokinetics and bioavailability of these compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Position 7 Modifications
6-Chloro-7-[(2,4-Dichlorobenzyl)Oxy]-4-Phenyl-2H-Chromen-2-One Key Differences: Replaces the prenyl group with a 2,4-dichlorobenzyloxy substituent and introduces a phenyl group at position 4. The phenyl group at position 4 may enhance π-π stacking interactions in enzyme binding .
6-Chloro-7-[(3-Chlorobenzyl)Oxy]-4-[(Methylamino)Methyl]-2H-Chromen-2-One Key Differences: Features a 3-chlorobenzyloxy group at position 7 and an aminomethyl group at position 4. The 3-chlorobenzyl substituent balances lipophilicity and electronic effects .
Position 6 and 4 Modifications
6-Bromo-7-Hydroxy-4-(Hydroxymethyl)-2H-Chromen-2-One Key Differences: Substitutes chlorine with bromine at position 6 and replaces the methyl group with hydroxymethyl at position 4. The hydroxymethyl group enhances solubility but reduces stability compared to the methyl group .
6-Methyl-7-[(3-Methylbut-2-en-1-yl)Oxy]-2,3-Dihydrocyclopenta[c]Chromen-4(1H)-One Key Differences: Incorporates a cyclopenta ring fused to the chromenone core and a methyl group at position 6. The methyl group at position 6 may lower electron-withdrawing effects compared to chlorine .
Physicochemical and Spectral Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
